![molecular formula C21H19N3O2S B2622720 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-68-4](/img/structure/B2622720.png)
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a methoxyphenyl group, and an imidazothiazole group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR (1H and 13C), HR-MS, and FT-IR .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, similar compounds have been found to undergo glutathione conjugation via an oxidative desulfation mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be studied using various experimental and theoretical methods. For example, the photophysical and electrochemical properties, as well as thermal stability, can be systematically studied .Scientific Research Applications
Ghrelin Receptor Inverse Agonist
This compound is a potent antagonist/inverse agonist of the ghrelin receptor, growth hormone secretagogue receptor 1a (GHS-R1a) with an IC 50 of 4.6 nM . Ghrelin and GSHR are involved in regulation of food intake and long-term energy homeostasis .
Obesity and Metabolic Disorders Treatment
GSHR ligands, including this compound, are of interest for obesity and other metabolic disorders . They can potentially be used to regulate food intake and maintain long-term energy balance .
Reactive Metabolite Trapping Studies
The compound has been used in reactive metabolite trapping studies . These studies examine the bioactivation potential of ghrelin receptor inverse agonists .
Cytochrome P450 (CYP) Mediated S-Oxidation
The presence of the imidazo[2,1-b]thiazole scaffold in the compound raises a significant cause for concern, given the possibility of a cytochrome P450 (CYP) mediated S-oxidation on the thiazole sulfur .
Bioactivation to Reactive Species
Both the compound and its derivatives underwent oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species .
Drug Prejudice Scaffold
Imidazopyridine, which is structurally similar to the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound could also have a wide range of applications in medicinal chemistry .
Material Science Applications
The compound’s structural character makes it useful in material science . Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
Chemiluminescence Properties
Although not directly related to the compound, chemiluminescent compounds with similar structures have been used for the detection of active oxygen species produced during enzymatic reactions . This suggests potential applications of the compound in chemiluminescence-based assays .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-13-27-21-23-19(12-24(14)21)16-5-7-17(8-6-16)22-20(25)11-15-3-9-18(26-2)10-4-15/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFKGPDDIMKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.